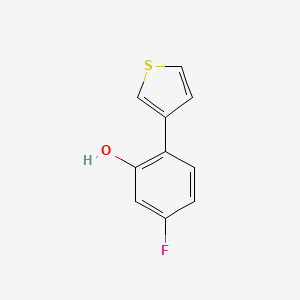

2-(Thien-3-yl)-5-fluorophenol

Description

2-(Thien-3-yl)-5-fluorophenol (C₁₀H₇FOS, molecular weight 194.22 g/mol) is a fluorinated phenolic compound featuring a thiophene ring substituted at the 3-position and a fluorine atom at the 5-position of the phenol ring. Thiophene derivatives are known for their electronic properties, while fluorophenol groups enhance metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula |

C10H7FOS |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-fluoro-2-thiophen-3-ylphenol |

InChI |

InChI=1S/C10H7FOS/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-6,12H |

InChI Key |

QPKZBXHCLQQODT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3-Fluoro-5-(thiophen-2-yl)phenol (C₁₀H₇FOS, MW 194.22): This isomer differs in substituent positions (3-fluoro vs. 5-fluoro on the phenol ring and thiophen-2-yl vs. thiophen-3-yl). Such positional changes significantly alter electronic distribution, affecting acidity (pKa) and solubility. For example, the 5-fluoro group in the target compound may enhance hydrogen-bonding interactions compared to the 3-fluoro analog .

- The 3-fluoro substituent on the phenol ring contrasts with the 5-fluoro group in the target compound, leading to distinct steric and electronic profiles .

Heterocyclic Core Modifications

- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (C₁₅H₁₀ClFN₂O, MW 288.71): Replacing the thiophene with a pyrazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions. The 4-chlorophenyl group adds steric bulk, which may reduce rotational freedom compared to the thiophene-based target compound .

- 2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₆F₂N, MW 205.17): Pyridine-based analogs exhibit stronger basicity (pKa ~1–2 for pyridine vs. ~10 for phenol) and altered solubility. The absence of a hydroxyl group limits hydrogen-bond donor capacity, a critical distinction from phenolic derivatives like 2-(Thien-3-yl)-5-fluorophenol .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Challenges: The synthesis of thiophene-phenol hybrids often requires regioselective bromination (e.g., 3-bromo-5-methylthiophene-2-carbaldehyde in ) and protective group strategies to avoid side reactions .

- Toxicity Considerations: Thiophene derivatives like Thiophene fentanyl hydrochloride () underscore the need for rigorous toxicological studies, as minor structural changes can drastically alter safety profiles .

- Material Science Potential: The photochromic behavior of dioxolane-protected thiophenes () suggests that 2-(Thien-3-yl)-5-fluorophenol could be functionalized for light-responsive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.